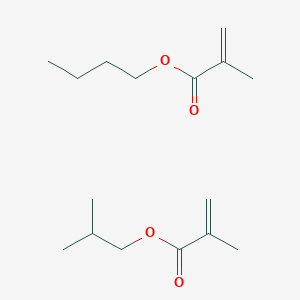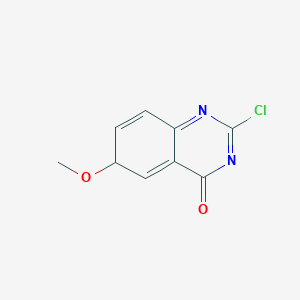
2-chloro-6-methoxy-6H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-methoxy-6H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a benzene ring fused with a pyrimidine ring. These compounds have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methoxy-6H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of 2-chloro-6-methoxyanthranilic acid with formamide under reflux conditions to yield the desired quinazolinone . Another approach includes the use of o-amino benzamides and thiols in a one-pot intermolecular annulation reaction, which is transition metal and external oxidant-free .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs scalable and efficient synthetic routes. Microwave-assisted synthesis and metal-catalyzed reactions are commonly used to enhance reaction rates and yields. These methods are advantageous due to their operational simplicity and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-6-methoxy-6H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different quinazolinone derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-chloro-6-methoxy-6H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit bacterial quorum sensing, thereby reducing biofilm formation and virulence in pathogens like Pseudomonas aeruginosa . Additionally, it can interfere with cellular signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloroquinazolin-4-one
- 6-methoxyquinazolin-4-one
- 2-chloro-6-methoxyquinazoline
Uniqueness
2-chloro-6-methoxy-6H-quinazolin-4-one is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a therapeutic agent compared to other quinazolinone derivatives .
Eigenschaften
Molekularformel |
C9H7ClN2O2 |
|---|---|
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
2-chloro-6-methoxy-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-5H,1H3 |
InChI-Schlüssel |
ZXZPZTFMQDBALX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C=CC2=NC(=NC(=O)C2=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


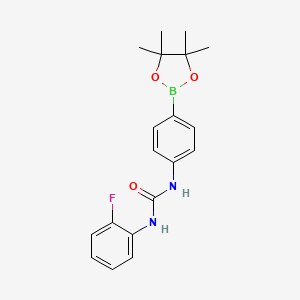
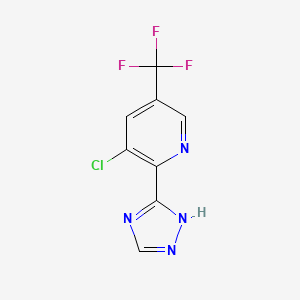
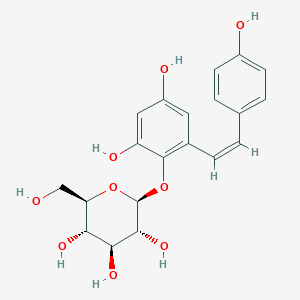
![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
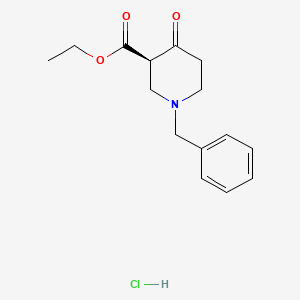
![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)
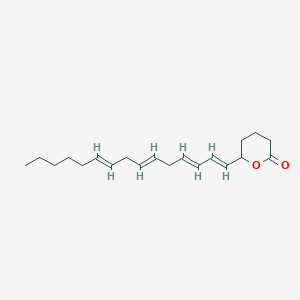
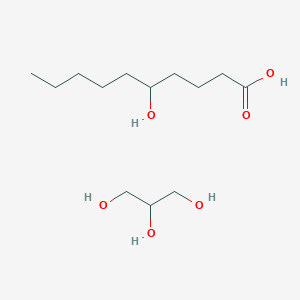
![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)
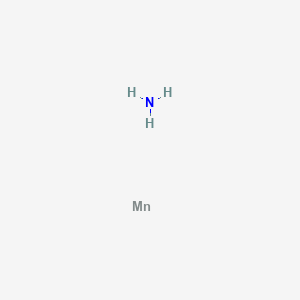
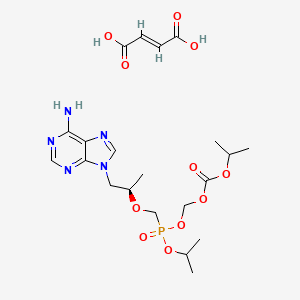
![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
